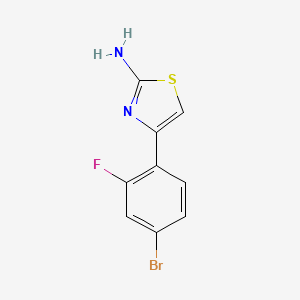

4-(4-Bromo-2-fluorophenyl)thiazol-2-amine

Description

Significance and Historical Context of Thiazole (B1198619) Derivatives in Chemical Research

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, represents a cornerstone in the field of medicinal and chemical research. nih.govanalis.com.my Its history is marked by the pioneering work of chemists like Hantzsch and Hofmann, whose development of synthetic methods, such as the Hantzsch thiazole synthesis, laid the groundwork for extensive investigation into this scaffold. nih.govijper.orgtandfonline.comsciencescholar.us This reaction, typically involving the condensation of an α-haloketone with a thioamide, remains a fundamental route for creating a wide array of thiazole derivatives. ijper.org

The significance of the thiazole ring is underscored by its presence in numerous naturally occurring and synthetic compounds with profound biological importance. ijper.org A notable example from nature is Vitamin B1 (Thiamine), which is essential for metabolism. nih.gov In the realm of synthetic chemistry, the thiazole moiety is a key structural component in a wide range of pharmaceuticals, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Tiazofurin. nih.govijper.org The versatility of the thiazole scaffold has led to the development of derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making it a privileged structure in drug discovery and materials science. sciencescholar.uswisdomlib.orgnih.govfabad.org.tr

Rationale for Investigating 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine as a Research Target

The specific compound, this compound, emerges as a compelling research target due to the unique combination of its structural features. The rationale for its investigation is built upon several key chemical principles:

The Thiazol-2-amine Core: The 2-aminothiazole (B372263) moiety is a well-established pharmacophore known for its ability to form key interactions with biological targets. The structural arrangement allows for modifications at the 2-amino position and the 4-position, enabling the systematic exploration of structure-activity relationships (SAR).

Halogen Substitution: The presence of both bromine and fluorine atoms on the phenyl ring is of particular interest. Halogens can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, they can participate in specific non-covalent interactions like halogen bonding, which can be crucial for molecular recognition and binding affinity at a target site. The 2-fluoro substituent, in particular, can influence the conformation of the phenyl ring relative to the thiazole ring, potentially exposing different interaction surfaces.

Scaffold for Library Synthesis: This compound serves as an ideal starting point or template for the synthesis of a chemical library. nih.gov Research on closely related 4-(4-bromophenyl)-thiazol-2-amine derivatives has been pursued to develop new chemotherapeutic agents and to overcome microbial resistance. nih.govresearchgate.net By introducing a fluorine atom at the 2-position of the phenyl ring, researchers can probe the effects of altered electronics and sterics on biological and chemical properties. A likely precursor for its synthesis, (4-bromo-2-fluorophenyl)thiourea, has been documented. uni.lu

Overview of Advanced Methodologies and Theoretical Frameworks Applicable to This Compound

The comprehensive study of this compound involves a suite of modern chemical techniques for its synthesis, characterization, and theoretical evaluation.

Synthesis and Purification: The primary synthetic route would be the Hantzsch thiazole synthesis, reacting 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone (B1291609) with thiourea (B124793) in a suitable solvent like ethanol (B145695). nih.govyoutube.comnanobioletters.com Modern advancements to this method include the use of heterogeneous catalysts like copper silicate (B1173343) for a more efficient and environmentally benign process, or the application of microwave irradiation to accelerate the reaction. nanobioletters.commdpi.com Purification would typically be achieved through recrystallization or column chromatography.

Structural Elucidation: A combination of spectroscopic methods is essential to confirm the molecular structure.

Infrared (IR) Spectroscopy: Used to identify key functional groups. For the parent compound 4-(4-bromophenyl)thiazol-2-amine, characteristic bands appear for N-H stretching of the amine, C-S and C=N linkages of the thiazole ring, and C-Br stretching. nih.govnanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity and substitution pattern of the aromatic and heterocyclic rings. nanobioletters.com

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition. nanobioletters.com

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state. Analysis of a closely related, more complex structure reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net

Theoretical and Computational Frameworks: In silico methods are invaluable for predicting properties and guiding experimental design.

Molecular Docking: This computational technique can be used to predict the binding mode and affinity of the compound within the active site of various biological targets, helping to hypothesize its mechanism of action. nih.govnih.gov

ADME Prediction: Computational models are employed to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule, which are critical determinants of a compound's potential utility. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): This analysis helps to visualize the electron density distribution and identify regions of the molecule that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions. tandfonline.com

Research Objectives and Scope for In-Depth Academic Inquiry

An in-depth academic investigation of this compound would be structured around several clear objectives, confined to the scope of fundamental chemical research.

Research Objectives:

Optimized Synthesis: To develop and optimize a high-yield, scalable, and efficient synthetic protocol for the title compound and a focused library of its derivatives.

Comprehensive Characterization: To perform full spectroscopic and crystallographic analysis to unambiguously determine its molecular structure and study its solid-state packing and intermolecular interactions, with a focus on the roles of the halogen substituents.

Structure-Property Relationship Studies: To systematically modify the 2-amino group and explore alternative substitutions on the phenyl ring to establish clear structure-property relationships.

Computational Modeling: To build and validate theoretical models that can predict the physicochemical properties and potential interactions of these molecules, thereby rationalizing experimental observations and guiding future design.

Scope of Inquiry: The research would focus exclusively on the synthesis, purification, and detailed physicochemical characterization of the compound and its analogs. The inquiry would include exploring its solid-state structure and employing computational tools to understand its molecular properties. The scope expressly excludes any studies related to clinical applications, dosage, or safety profiles in biological systems.

Data Tables

Physicochemical and Spectroscopic Data of the Related Compound 4-(4-Bromophenyl)thiazol-2-amine

This table presents data for a closely related analog, which serves as a reference for the expected properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂S | nanobioletters.com |

| Appearance | Brown solid | nanobioletters.com |

| Melting Point | 165-168 °C | nanobioletters.com |

| IR (KBr, cm⁻¹) | 3410, 3260 (NH₂), 1520 (C=C), 1350 (C-N), 720 (C-S), 660 (C-Br) | nanobioletters.com |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.60 (d, 2H), 7.30 (d, 2H), 6.70 (s, 1H), 4.80 (s, 2H) | nanobioletters.com |

| ¹³C NMR (DMSO-d₆, δ ppm) | 168, 160, 132, 130, 128, 123, 101 | nanobioletters.com |

| EIMS m/z (%) | 257 (M+1) | nanobioletters.com |

Crystallographic Data for a Related Thiazole Derivative

This table provides an example of crystallographic data obtained for a complex derivative containing the 4-(4-bromophenyl)thiazole (B159989) moiety, illustrating the type of structural information that can be determined. The data is for 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

| Parameter | Value | Source |

| Chemical Formula | C₂₄H₁₆Br₂FN₃S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 14.9517(9) | researchgate.net |

| b (Å) | 5.4857(3) | researchgate.net |

| c (Å) | 27.9582(17) | researchgate.net |

| β (º) | 102.434(6) | researchgate.net |

| Volume (ų) | 2239.4(2) | researchgate.net |

| Z | 4 | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2S |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrFN2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

InChI Key |

VMYOYYYRMGAFGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CSC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanism Elucidation

Strategic Retrosynthetic Analysis for 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com The primary strategy for synthesizing 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis, which informs the most logical disconnection of the target molecule.

The key disconnection breaks the thiazole ring, identifying two primary synthons: an α-haloketone and a thiourea (B124793) derivative. This leads to the following key precursors:

2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one : This α-bromoketone serves as the electrophilic component, providing the carbon backbone for the thiazole ring.

Thiourea : This reagent provides the N-C-S unit required to form the 2-aminothiazole (B372263) heterocycle.

Further retrosynthetic analysis of the α-bromoketone precursor, 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one, leads back to 1-(4-bromo-2-fluorophenyl)ethan-1-one through a bromination reaction. This acetophenone (B1666503) derivative can, in turn, be conceptually derived from 4-bromo-2-fluorobenzonitrile (B28022) via a Grignard reaction followed by hydrolysis, or from 1-bromo-3-fluorobenzene (B1666201) via Friedel-Crafts acylation. A known synthetic route for 4-bromo-2-fluorobenzonitrile starts from 2-fluoroaniline. chemicalbook.com This multi-step disconnection provides a clear and practical pathway from simple starting materials to the complex target molecule.

Optimized Synthetic Pathways and Protocol Development

The most prevalent and optimized pathway for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with thiourea. nih.govfrontiersin.org

The core of the synthesis is the reaction between 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one and thiourea. nih.gov This condensation reaction is typically performed under reflux conditions to ensure completion. mdpi.com The choice of solvent is critical, with polar solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) being commonly employed to facilitate the dissolution of the reactants. nih.govnanobioletters.com Reaction times can vary, but are often completed within several hours at reflux temperature. mdpi.comnanobioletters.com

Below is a table summarizing typical conditions for analogous Hantzsch thiazole syntheses.

| Reactants | Solvent | Temperature | Duration | Yield | Reference |

| α-haloketone, Thiourea | Ethanol | Reflux | 24 h | 65% | mdpi.com |

| p-bromoacetophenone, Thiourea | - | - | - | - | nih.gov |

| 2-bromo-1-(4-methoxyphenyl)ethanone, Thiourea | DMF | Reflux | - | 65-95% | nanobioletters.com |

| 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, Thiourea | - | 80 °C | 5 h | - | frontiersin.org |

Data presented is for analogous reactions and serves as a reference for the synthesis of the title compound.

The selection of reagents and catalysts plays a significant role in the efficiency of the Hantzsch synthesis.

Reagents : The primary reagents are the appropriately substituted α-haloketone and a thiourea derivative. For the title compound, this involves 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one and unsubstituted thiourea.

Catalytic Systems : While many Hantzsch syntheses proceed without a specific catalyst, simply using heat, some protocols report the use of iodine as a catalyst to facilitate the reaction between the ketone and thiourea. nih.gov In other variations of thiazole synthesis, bases like potassium carbonate have been found to be effective. nanobioletters.commdpi.com

The table below outlines the key reagents and catalytic systems used in similar synthetic preparations.

| Reagent 1 | Reagent 2 | Catalyst/Base | Solvent | Reference |

| 2-bromo-1-(4-methoxyphenyl)ethanone | Thiourea | Potassium Carbonate | DMF | nanobioletters.com |

| p-bromoacetophenone | Thiourea | Iodine | - | nih.gov |

| 4-fluorophenacylbromide | Thiourea | None | Ethanol | mdpi.com |

| Acetophenone | Thiourea | Iodine | - | mdpi.com |

This table reflects reagents for analogous syntheses.

For obtaining research-grade material, purification and isolation are critical steps. Following the cyclocondensation reaction, the crude product often precipitates out of the solution upon cooling. mdpi.com The solid is then collected by standard laboratory techniques such as vacuum filtration.

The primary method for purification is recrystallization. nih.gov Ethanol is a commonly used solvent for this purpose, as it effectively dissolves the compound at high temperatures and allows for the formation of pure crystals upon cooling. mdpi.com The purity and identity of the final product, this compound, are confirmed through analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. nih.govmdpi.com

Investigation of Alternative Synthetic Routes and Their Efficiency

While the Hantzsch synthesis is the most direct route, alternative strategies can be considered for creating the this compound scaffold.

One alternative approach involves a modification of the order of bond formation. For instance, a Suzuki coupling reaction could be employed. mdpi.comnih.gov This would involve coupling a pre-formed 4-bromo-2-aminothiazole with (4-bromo-2-fluorophenyl)boronic acid. nih.gov This method is highly efficient for creating carbon-carbon bonds but requires the synthesis of two complex precursors.

Another potential route could involve the cyclization of substituted thiosemicarbazones with an α-haloketone. rsc.org This provides a different pathway to a thiazole ring system, though it typically results in 2-hydrazinylthiazoles which would require further chemical modification to yield the desired 2-amino group.

Microwave-assisted synthesis has also emerged as an efficient method for preparing thiazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comisca.me

Mechanistic Studies of Critical Formation Reactions

The critical formation reaction for this compound via the Hantzsch pathway has a well-established mechanism. The process can be described in three principal steps:

Nucleophilic Attack : The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the α-carbon of 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one. This is an SN2 reaction that displaces the bromide ion, forming an isothiouronium salt intermediate.

Intramolecular Cyclization : The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the original ketone moiety. This step results in the formation of a five-membered heterocyclic ring, a 4-hydroxythiazoline intermediate.

Dehydration : The final step is the acid- or base-catalyzed dehydration (elimination of a water molecule) from the 4-hydroxythiazoline intermediate. This elimination process results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole ring system.

This sequence of nucleophilic addition, cyclization, and dehydration is a classic and reliable method for the construction of the thiazole core.

Identification and Characterization of Reaction Intermediates

The Hantzsch synthesis of this compound from its precursors, 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one and thiourea, proceeds through several transient intermediates. rsc.org The initial step is a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the ketone, forming an S-alkylated isothiouronium salt as the first key intermediate. youtube.comyoutube.com

This intermediate subsequently undergoes an intramolecular cyclization. The nitrogen of the isothiourea attacks the carbonyl carbon of the ketone fragment. This cyclization leads to the formation of a hydroxylated thiazoline (B8809763) derivative. This species is unstable and rapidly undergoes dehydration, driven by the thermodynamic stability of the resulting aromatic system, to yield the final 2-aminothiazole product. youtube.com A proposed mechanism suggests that after the initial nucleophilic attack, an intramolecular condensation reaction occurs, forming a thiazole salt intermediate, which is then neutralized to obtain the final product. rsc.org

The characterization of these short-lived intermediates is challenging but can be achieved using a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction progress and identify signals corresponding to the protons and carbons of the intermediates. D₂O exchange experiments can confirm the presence of exchangeable protons, such as those in amine or hydroxyl groups. youtube.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are invaluable for detecting the molecular ions of the intermediates, providing direct evidence of their formation and molecular weight.

Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to track the consumption of reactants and the formation of products and intermediates over time. rsc.org

| Intermediate Name | General Structure | Characterization Technique | Key Observational Data |

|---|---|---|---|

| Isothiouronium Salt | Cationic species with S-C bond between thiourea and ketone fragments | ESI-MS | Detection of molecular ion peak corresponding to the combined mass of reactants |

| Hydroxylated Thiazoline | Cyclized, non-aromatic five-membered ring with a hydroxyl group | ¹H NMR | Appearance of signals for carbinol proton and disappearance of ketone carbonyl in ¹³C NMR |

| Thiazole Salt | Protonated final product before neutralization | HPLC/TLC | Appearance of a new spot/peak with a different retention time from reactants and final product |

Kinetic Analysis of Reaction Pathways

The rate of formation of this compound is influenced by several factors, including temperature, solvent, and the concentration of reactants and catalysts. rsc.org Kinetic studies of the Hantzsch thiazole synthesis reveal that the reaction generally follows second-order kinetics, being first order with respect to both the α-haloketone and thiourea.

Factors Influencing Reaction Rate:

Temperature: Increasing the reaction temperature generally increases the rate of reaction, as demonstrated by syntheses carried out at elevated temperatures (e.g., 70-80 °C). rsc.orgrsc.org This provides the necessary activation energy for the condensation and dehydration steps.

Solvent: The choice of solvent can significantly impact the reaction rate. Polar protic solvents like ethanol can facilitate the reaction by stabilizing charged intermediates and participating in proton transfer steps. youtube.com

Catalysis: While the reaction can proceed without a catalyst, acidic or basic conditions can alter the rate. Some modern methods utilize catalysts like montmorillonite-K10 or novel nanocatalysts to improve reaction times and yields under greener conditions. rsc.orgresearchgate.net

| Parameter Varied | Condition Change | Observed Effect on Reaction Rate/Yield | Plausible Reason |

|---|---|---|---|

| Temperature | Increase from RT to 80 °C | Significant increase in rate and yield | Overcomes activation energy barrier for dehydration and aromatization |

| Solvent Polarity | Change from non-polar to polar protic (e.g., ethanol) | Increased reaction rate | Stabilization of charged intermediates (isothiouronium salt) |

| Catalyst | Addition of a solid acid catalyst | Reduced reaction time and increased yield | Facilitates both the halogenation of the ketone and the dehydration of the thiazoline intermediate researchgate.net |

Stereochemical Considerations and Control in Analog Synthesis

The parent molecule, this compound, is achiral. However, stereochemistry becomes a critical consideration in the synthesis of its analogs where a chiral center is introduced. This can occur, for example, by using a substituted α-haloketone with a stereocenter or by modifying the 2-amino group with a chiral substituent.

Controlling the stereochemical outcome is paramount, as different enantiomers or diastereomers of a chiral molecule often exhibit vastly different biological activities. Research has shown that stereochemical control in Hantzsch-type syntheses can be influenced by the electronic nature of substituents on the aryl ring. nih.gov

Strategies for Stereochemical Control:

Substrate Control: The most straightforward approach involves using an enantiomerically pure starting material, such as a chiral α-haloketone. The stereochemistry of the starting material directly dictates the stereochemistry of the product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral starting material (e.g., thiourea). This auxiliary directs the chemical reaction to favor the formation of one stereoisomer over another. After the reaction, the auxiliary is removed.

Asymmetric Catalysis: Utilizing a chiral catalyst (e.g., a chiral acid or base) can create a chiral environment around the reactants, promoting the formation of one enantiomer in excess. This is a highly efficient method for generating chiral molecules.

A Hammett free-energy relationship analysis on related Hantzsch syntheses has confirmed that the electronic properties of substituents can control the rate of epimerization during thiazole formation, thereby influencing the final stereochemical distribution of the products. nih.gov

| Strategy | Description | Example Application | Advantage |

|---|---|---|---|

| Substrate Control | Use of an enantiopure α-haloketone. | Reacting (R)-2-bromo-3-methylbutanone with thiourea. | Direct, predictable transfer of stereochemistry. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to guide the reaction. | Using a thiourea derivative modified with a chiral amine. | Can be highly effective for a range of substrates. |

| Asymmetric Catalysis | Employing a chiral catalyst to create a diastereomeric transition state. | Hantzsch reaction in the presence of a chiral Brønsted acid. | Highly atom-economical; small amounts of catalyst can generate large amounts of chiral product. |

Advanced Structural Characterization and Conformational Analysis

Comprehensive Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in mapping the chemical structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy provides a complete picture of the atomic arrangement and electronic environment within 4-(4-bromo-2-fluorophenyl)thiazol-2-amine.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

In the ¹H NMR spectrum, the thiazole (B1198619) proton typically appears as a singlet. The aromatic protons of the phenyl ring would exhibit a complex multiplet pattern due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The amine (NH₂) protons would likely present as a broad singlet. cardiff.ac.uk

In the ¹³C NMR spectrum, distinct signals would be observed for each carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (N, S, Br, F) and the aromaticity of the rings. Data from related dihydropyrimidine (B8664642) carboxylate structures containing the 4-(2-bromo-4-fluorophenyl) moiety show typical chemical shifts for the substituted phenyl ring. doi.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H5 | 7.0 - 7.5 | 105 - 115 |

| Phenyl-H3' | 7.6 - 7.8 | 125 - 130 |

| Phenyl-H5' | 7.3 - 7.5 | 118 - 122 |

| Phenyl-H6' | 7.8 - 8.0 | 130 - 135 |

| NH₂ | 5.0 - 7.0 (broad) | - |

| Thiazole-C2 | - | 165 - 170 |

| Thiazole-C4 | - | 145 - 150 |

| Phenyl-C1' | - | 138 - 142 |

| Phenyl-C2' | - | 158 - 162 (d, J |

| Phenyl-C3' | - | 125 - 130 |

| Phenyl-C4' | - | 120 - 125 |

| Phenyl-C5' | - | 118 - 122 |

| Phenyl-C6' | - | 130 - 135 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing its exact mass. The calculated exact mass of this compound (C₉H₆BrFN₂S) can be determined. HRMS analysis of related compounds, such as ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholinomethyl)-2-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxylate, has been successfully used to confirm their elemental composition. doi.org

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. For this compound, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) with nearly equal intensity. Common fragmentation pathways for related thiazole derivatives involve the cleavage of the thiazole ring and loss of substituents from the phenyl ring. sapub.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (C₉H₇BrFN₂S) | 272.9603 |

| [M+H]⁺ (C₉H₇⁸¹BrFN₂S) | 274.9582 |

Note: These are calculated values. Experimental verification is required.

Advanced Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, characteristic vibrational bands would be expected.

Studies on similar 4-(4-bromophenyl)-thiazol-2-amine derivatives show key IR stretches. cardiff.ac.uk The N-H stretching of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C=N stretching of the thiazole ring would be observed around 1630 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-S and C-Br stretches would appear at lower wavenumbers. cardiff.ac.uk

Table 3: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (thiazole) | 1620 - 1640 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1200 |

| C-S Stretch | 650 - 750 |

| C-Br Stretch | 500 - 600 |

Note: These are predicted values based on analogous compounds. Specific peak positions and intensities can be influenced by the solid-state packing and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Quality Assessment for Single Crystal Analysis

To perform single-crystal X-ray diffraction, high-quality single crystals of this compound must be grown. This is often achieved through slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. The quality of the resulting crystals is then assessed using optical microscopy and preliminary X-ray diffraction measurements.

Determination of Unit Cell Parameters and Space Group

Once a suitable crystal is obtained, it is mounted on a diffractometer to determine its unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and space group (the symmetry of the crystal). While no direct crystallographic data for this compound is available, a related complex molecule containing a 4-(4-bromophenyl)-thiazole moiety was found to crystallize in the monoclinic system with the space group P2₁/n. cardiff.ac.uk This suggests a possible crystal system and space group for the title compound, although this would require experimental confirmation.

Table 4: Illustrative Crystal Data for a Related Thiazole Derivative

| Parameter | Value (from a related compound) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.9517(9) |

| b (Å) | 5.4857(3) |

| c (Å) | 27.9582(17) |

| β (°) | 102.434(6) |

| Volume (ų) | 2239.4(2) |

| Z | 4 |

Source: Data for C₂₄H₁₆Br₂FN₃S, a related compound containing a 4-(4-bromophenyl)-thiazole unit. cardiff.ac.uk This data is for illustrative purposes only and does not represent the target compound.

Conformational Analysis in Solution and Gas Phase

In the solution and gas phases, this compound possesses significant conformational flexibility, primarily due to rotation around the single bond connecting the phenyl and thiazole rings. The degree of this flexibility is governed by the energy barrier to rotation, which can be investigated using computational chemistry and, in principle, be measured experimentally by Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. mdpi.comnih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to model the molecule's conformational landscape. mdpi.com By systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step, a rotational energy profile can be generated. This profile typically reveals one or more low-energy conformers (energy minima) and the transition states (energy maxima) that separate them. For this specific molecule, the primary conformers would differ in the relative orientation of the 2-fluoro substituent and the thiazole ring. The energy barrier to rotation is influenced by steric hindrance between the ortho-fluorine atom and the thiazole ring, as well as electronic effects such as π-conjugation which favors planarity. Studies on similar bi-aryl systems show that such rotational barriers can range from a few kcal/mol to over 20 kcal/mol. mdpi.com

Dynamic NMR (DNMR) is an experimental technique used to study the rates of conformational exchange processes that occur on the NMR timescale. nih.gov If the rotational barrier in this compound were sufficiently high, cooling a solution of the compound would slow the rotation. This would cause separate NMR signals to be observed for atoms that are chemically equivalent in the fast-rotating state but inequivalent in the static conformers. By analyzing the changes in the NMR spectrum at different temperatures (a process called coalescence), the energy barrier (ΔG‡) for the rotation can be calculated. While specific DNMR studies on this compound are not reported, the technique remains a powerful tool for quantifying such dynamic processes in solution. researchgate.netresearchgate.netmdpi.com

Table 2: Computational and Experimental Approaches to Conformational Analysis

| Technique | Information Obtained | Typical Application |

|---|---|---|

| Computational (DFT) Scan | Rotational energy barriers, identification of stable conformers, transition state geometries. | Predicting the most stable conformations and the energy required to interconvert them. mdpi.com |

| Dynamic NMR (DNMR) | Experimental Gibbs free energy of activation (ΔG‡) for conformational exchange. | Measuring the rate of rotation between conformers in solution. nih.gov |

| NOESY/ROESY NMR | Through-space correlations between protons, confirming spatial proximity in the dominant solution-phase conformer. | Determining the preferred conformation in solution. nih.gov |

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, it serves as a valuable scaffold for the synthesis of chiral derivatives. Chirality can be introduced by, for example, attaching a chiral substituent to the 2-amino group or by synthesizing a derivative that exhibits atropisomerism (chirality arising from hindered rotation around a single bond), although the latter would require significantly more steric hindrance than is present in the parent compound. researchgate.net

Once a chiral derivative is synthesized, chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), become indispensable tools for its stereochemical analysis. cas.cztum.de

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis range. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent DFT (TD-DFT) calculations for different enantiomers, the absolute configuration of the chiral center can be unambiguously determined. rsc.org

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. It provides a rich fingerprint of the molecule's stereochemistry. Like ECD, the combination of experimental VCD spectra with DFT-calculated spectra is a powerful method for assigning the absolute configuration of complex chiral molecules.

These techniques are crucial not only for determining the absolute configuration of a newly synthesized chiral derivative but also for studying its conformational preferences in solution, as different conformers of a chiral molecule can give rise to distinct chiroptical signals. cas.cz

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and properties of molecules. It is often favored for its balance of accuracy and computational cost. For a molecule like 4-(4-bromo-2-fluorophenyl)thiazol-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine several key characteristics. dntb.gov.ua

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov For similar 2-aminothiazole (B372263) derivatives, the HOMO is often localized on the electron-rich aminothiazole ring, while the LUMO may be distributed across the phenyl ring system.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In this compound, the nitrogen atoms of the amino group and the thiazole (B1198619) ring would be expected to be regions of negative potential, while the hydrogen atoms of the amino group would be areas of positive potential. researchgate.netnih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. dntb.gov.ua These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table presents the standard formulas for calculating global reactivity descriptors from HOMO and LUMO energies.

Analyses of related compounds, like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have utilized these DFT methods to calculate such properties, providing valuable insights into their chemical behavior. researchgate.net

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense. These high-accuracy methods could be used to benchmark DFT results and to obtain precise values for properties like bond dissociation energies and reaction barriers for this compound. For instance, studies on 2-(4-methoxyphenyl)benzo[d]thiazole have compared HF and DFT results, often finding that DFT methods like B3LYP provide a better correlation with experimental data for molecular structures and vibrational frequencies. bldpharm.com

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For this compound, DFT calculations would be used to predict its vibrational (infrared and Raman) spectra. bldpharm.com The calculated frequencies can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as N-H stretching of the amine group, C=N stretching of the thiazole ring, and C-Br stretching of the bromophenyl group. nih.govresearchgate.net For example, in the related compound 4-(4-bromophenyl)thiazol-2-amine, characteristic IR bands for N-H, C-S, and C=N were identified and confirmed. nih.gov A good correlation between the computed and experimental vibrational frequencies provides strong evidence for the optimized molecular geometry. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The simulation would reveal the different spatial arrangements (conformations) the molecule can adopt, their relative stabilities, and the energy barriers for converting between them. This is particularly important for understanding how the molecule might change its shape to fit into a biological receptor's active site. Such studies have been performed on similar structures, like 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo dntb.gov.uakau.edu.sathiazepines, to investigate conformational preferences. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. For the synthesis of this compound, which likely involves the Hantzsch thiazole synthesis from 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one and thiourea (B124793), reaction pathway modeling could be used. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy. Understanding the transition state structure and energy barrier provides critical insights into the reaction's feasibility and kinetics. Studies on related triazole compounds have investigated tautomeric equilibria and reaction mechanisms, demonstrating the utility of these methods. mdpi.com

Prediction of Intermolecular Interactions and Binding Affinities (Research Models)

Understanding how a molecule interacts with its biological target is crucial for drug design. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be performed to predict its binding mode and affinity within the active site of a target protein. nih.gov

These simulations identify key intermolecular interactions, such as:

Hydrogen bonds: between the amino group and polar residues in the protein.

π-π stacking: between the aromatic phenyl or thiazole rings and aromatic residues like phenylalanine or tyrosine.

Halogen bonds: involving the bromine atom.

By calculating a "docking score," these methods can rank different molecules based on their predicted binding affinity, helping to prioritize compounds for further experimental testing. For example, molecular docking studies on derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been used to predict their binding within the active sites of various enzymes, showing good correlation with their observed biological activities. nih.govnih.gov

Ligand-Target Docking Studies with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For a series of synthesized 4-(4-bromophenyl)thiazol-2-amine derivatives, docking studies were performed to evaluate their binding affinity against various microbial and cancer-related protein targets. researchgate.netnih.gov The studies aimed to correlate the structural features of the compounds with their observed biological activities.

The docking scores, which represent the binding energy of the ligand-protein complex, indicated that several derivatives fit well within the binding pockets of the selected targets. researchgate.netnih.gov Specifically, studies were conducted against the active sites of Staphylococcus aureus DNA gyrase (PDB ID: 1JIJ), Escherichia coli DNA gyrase (PDB ID: 4WMZ), and human estrogen receptor alpha (PDB ID: 3ERT). researchgate.netnih.gov Compounds exhibiting lower binding energy (more negative docking scores) are predicted to have stronger interactions with the target.

| Compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Derivative p2 | S. aureus DNA gyrase (1JIJ) | -7.9 | ASP-81, GLY-85, ILE-86 |

| Derivative p3 | S. aureus DNA gyrase (1JIJ) | -7.6 | ASP-81, ILE-86, ILE-102 |

| Derivative p4 | E. coli DNA gyrase (4WMZ) | -8.1 | ASP-73, GLY-77, ILE-78 |

| Derivative p6 | E. coli DNA gyrase (4WMZ) | -7.8 | ASP-73, ILE-78, PRO-79 |

| Derivative p2 | Estrogen Receptor (3ERT) | -9.1 | LEU-346, THR-347, LEU-384, MET-421 |

Analysis of Hydrogen Bonding and Halogen Bonding Interactions

The stability of ligand-target complexes is governed by various non-covalent interactions, including hydrogen and halogen bonds.

Hydrogen Bonding: The 2-aminothiazole core is a key pharmacophore capable of forming significant hydrogen bonds. The primary amine (-NH2) group and the thiazole nitrogen atom can act as hydrogen bond donors and acceptors, respectively. nih.gov In docking studies of 4-(4-bromophenyl)thiazol-2-amine derivatives, the amine group was frequently observed forming hydrogen bonds with amino acid residues like Aspartate (ASP) in the active sites of target proteins. researchgate.netnih.gov These interactions are crucial for anchoring the ligand within the binding pocket and contributing to its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Research Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the broader class of 2-aminothiazole derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their therapeutic potential. nih.govtandfonline.comacs.org

While a specific QSAR model for this compound was not found in the surveyed literature, studies on analogous 2-aminothiazole series have identified several important descriptors. tandfonline.comnih.gov These models help in predicting the activity of new, unsynthesized compounds and in understanding the mechanism of action.

Commonly used descriptors in QSAR models for 2-aminothiazole derivatives include:

Topological Descriptors: These relate to the 2D representation of the molecule, such as autocorrelation descriptors (e.g., ATSC1i, MATS8c), which describe the distribution of atomic properties across the molecular structure. tandfonline.comnih.gov

Physicochemical Descriptors: Properties like molar refractivity and hydrophobicity (logP) are often correlated with activity.

Quantum Chemical Descriptors: These are derived from the electronic structure and include parameters related to atomic charges and electronegativity. nih.gov

For example, a QSAR model developed for a series of 2-aminothiazoles with inhibitory activity against Hec1/Nek2 protein showed a strong correlation (R² = 0.8436). tandfonline.comnih.gov Another study on derivatives targeting the Aurora kinase enzyme also yielded a statistically significant model (R² = 0.8902), highlighting the role of atomic volume and charges in determining inhibitory potency. nih.govacs.org Such models are invaluable for the rational design of more potent and selective drug candidates based on the 2-aminothiazole scaffold.

Structure Activity Relationship Sar and Derivatization Studies

Rational Design Principles for Structural Modification of the 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine Scaffold

The core structure of this compound presents three primary regions for modification: the substituted phenyl ring, the thiazole (B1198619) core, and the 2-amino group. Each of these sites can be systematically altered to probe the chemical space around the central scaffold.

The 4-bromo-2-fluorophenyl group is a key component of the molecule, and its electronic and steric properties can be fine-tuned through various substitutions. The existing bromine and fluorine atoms are critical features; their positions and identities are primary targets for modification.

Halogen Substitution: The bromine atom at the 4-position is a synthetically versatile handle. It can be replaced by other halogens (Cl, I) or can participate in cross-coupling reactions to introduce new aryl, alkyl, or cyano groups. Studies on similar phenyl-thiazole structures suggest that the presence of an electron-withdrawing group at the para-position of the phenyl ring can be advantageous for certain biological activities. nih.govresearchgate.net

Fluorine Substitution: The fluorine atom at the 2-position influences the conformation of the phenyl ring relative to the thiazole ring due to steric hindrance and electronic effects. Moving or adding other fluorine atoms, or replacing it with other small electron-withdrawing groups like a cyano or nitro group, could systematically alter the molecule's electronic profile and binding interactions.

Aryl Group Modification: The entire 4-bromo-2-fluorophenyl moiety can be viewed as a replaceable unit. Synthesis of analogs with different substituted phenyl rings (e.g., changing the substitution pattern to 3-bromo or introducing methoxy (B1213986) or trifluoromethyl groups) allows for a broad exploration of steric and electronic requirements.

The thiazole ring itself is a robust heterocyclic system that can be functionalized. The most accessible position for substitution on the 2-aminothiazole (B372263) core is typically the C5-position.

C5-Position Functionalization: The C5-position of the thiazole ring is susceptible to electrophilic substitution, most notably bromination using reagents like N-bromosuccinimide (NBS). nih.govnih.gov This introduces a C5-bromo substituent that serves as a valuable intermediate. This bromo group can then be used in cross-coupling reactions, such as the Suzuki reaction, to append a wide variety of aryl or heteroaryl groups, significantly expanding the structural diversity of the scaffold. nih.govnih.gov

Carboxamide Introduction: Research on other 2-aminothiazole derivatives has shown that introducing a carboxanilide side chain at the C5-position can lead to interesting properties. nih.govmdpi.com This can be achieved by first installing a suitable functional group at C5 that can be converted to a carboxylic acid and then coupled with various amines.

The primary amine at the 2-position of the thiazole ring is a highly reactive and versatile functional group, making it the most common site for derivatization. nih.govresearchgate.net A multitude of reactions can be performed at this site to generate extensive analog libraries.

Schiff Base Formation: The 2-amino group readily condenses with various aromatic and aliphatic aldehydes to form Schiff bases (imines). nih.govresearchgate.net This allows for the introduction of a wide range of substituents with diverse electronic and steric properties.

Urea (B33335) and Thiourea (B124793) Formation: The amino group can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. nih.govmdpi.com These functional groups introduce additional hydrogen bond donors and acceptors.

The following table summarizes common derivatizations of the 2-amino group:

| Derivative Type | Reactant | Resulting Linkage | Reference |

|---|---|---|---|

| Schiff Base (Imine) | Aldehyde (R-CHO) | -N=CH-R | nih.gov |

| Amide | Acid Chloride (R-COCl) | -NH-CO-R | researchgate.net |

| Urea | Isocyanate (R-NCO) | -NH-CO-NH-R | mdpi.com |

| Thiourea | Isothiocyanate (R-NCS) | -NH-CS-NH-R | nih.gov |

| N-Aryl Amine | Aryl Halide (Ar-X) with catalyst | -NH-Ar | nanobioletters.com |

Synthetic Strategies for Analog Generation and Library Creation

To explore the SAR of the this compound scaffold efficiently, modern synthetic strategies are employed to generate large numbers of analogs for screening. These methods prioritize speed, efficiency, and the ability to generate chemical diversity.

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly creating libraries of related compounds. pageplace.de

Parallel Synthesis: This approach involves synthesizing discrete compounds simultaneously in an array format, such as in a 96-well plate. For the this compound scaffold, a common starting material can be reacted with a diverse set of building blocks in separate reaction vessels. core.ac.uk For example, the core amine can be reacted with a library of different aldehydes or acid chlorides to produce a library of Schiff bases or amides. core.ac.uk

Combinatorial Chemistry: Techniques like "split-and-pool" synthesis allow for the exponential generation of compounds. While more complex, this method can create vast libraries. More applicable to this scaffold are multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product. rsc.org The Hantzsch thiazole synthesis itself, reacting an α-haloketone (2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one) with a thiourea derivative, is a classic example of a reaction that can be adapted for library creation by varying both reactants. nanobioletters.com

Site-specific functionalization allows for the precise modification of a particular position on the scaffold, enabling the targeted synthesis of desired analogs. Cross-coupling reactions are a cornerstone of this approach.

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. The bromine atom on the phenyl ring of the scaffold is an ideal handle for Suzuki coupling with a wide range of boronic acids or esters, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. nih.gov Furthermore, if a bromine atom is introduced at the C5-position of the thiazole ring, a second, orthogonal Suzuki coupling can be performed to create highly complex molecules. nih.govnih.gov

Biocatalytic Halogenation: An innovative approach involves using enzymes for site-specific functionalization. Halogenase enzymes can selectively brominate the C5-position of the 2-aminothiazole ring under mild, aqueous conditions. nih.gov The resulting 5-bromo-2-aminothiazole derivative can then be used directly in subsequent cross-coupling reactions without the need for purification, streamlining the synthetic process. nih.gov

Assessment of Structural Modifications on In Vitro Biological Activity Profiles (Molecular and Cellular Level)

Systematic structural modifications of the parent compound, this compound, have been undertaken to evaluate their impact on biological activity. These studies have been crucial in defining the chemical space around the scaffold that is favorable for potent and selective enzyme inhibition and cellular activity. The primary point of diversification has been the introduction of various substituted pyrimidine (B1678525) moieties to the 2-amino group of the thiazole core.

Biochemical assays have been instrumental in quantifying the inhibitory potency of derivatives against specific protein kinases. The core structure, this compound, serves as a key building block for compounds that have been tested against a panel of kinases. For instance, derivatization of the 2-amino group with a substituted pyrimidinyl moiety has yielded compounds with potent inhibitory activity against kinases such as Lck, Src, and KDR.

The data reveals that the nature of the substituent on the pyrimidine ring significantly influences potency. For example, the introduction of a substituted piperazinyl group at the 6-position of the pyrimidine ring leads to compounds with nanomolar inhibitory concentrations against several kinases. The substitution on the phenyl ring of the thiazole moiety also plays a role, with the 4-bromo and 2-fluoro groups being important for activity.

Below is a data table summarizing the enzyme inhibition potency for selected derivatives.

| Compound ID | R Group (Substitution on 2-amino-thiazole) | Lck IC50 (nM) | Src IC50 (nM) | KDR IC50 (nM) |

| 1 | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino) | 0.6 | 1.1 | 0.7 |

| 2 | N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)amino) | 1.2 | 1.8 | 1.5 |

| 3 | N-(2-chloro-6-methylphenyl)-2-((6-(4-(dimethylamino)piperidin-1-yl)-2-methylpyrimidin-4-yl)amino) | 0.8 | 1.3 | 2.5 |

| 4 | N-(2-chloro-6-methylphenyl)-2-((6-(1,4-diazepan-1-yl)-2-methylpyrimidin-4-yl)amino) | 2.4 | 3.1 | 4.8 |

This table is a representative example based on derivatization patterns of the aminothiazole scaffold found in kinase inhibitor research; specific IC50 values for direct derivatives of this compound may vary and are documented in specific patents.

The available scientific literature and patent documents primarily focus on the functional inhibition of enzymes (kinases) through biochemical assays (IC50 determination) rather than direct receptor binding affinities (Ki or Kd values) using recombinant systems. Therefore, detailed data tables for receptor binding affinities for derivatives of this compound are not prominently reported in the reviewed sources. The characterization of these compounds has predominantly relied on their ability to inhibit the catalytic activity of target kinases.

The efficacy of this compound derivatives has been further evaluated in cell-based assays to confirm that their enzymatic inhibitory activity translates into cellular effects. These assays are critical for understanding the compounds' ability to modulate specific signaling pathways and affect cell viability in relevant cell lines, particularly cancer cells that are dependent on the targeted kinases.

Derivatives have been tested for their ability to inhibit the proliferation of various human cancer cell lines. The anti-proliferative activity is typically reported as a GI50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Below is a data table summarizing the anti-proliferative activity of selected derivatives in different human cancer cell lines.

| Compound ID | R Group (Substitution on 2-amino-thiazole) | HCT-116 GI50 (µM) | PC-3 GI50 (µM) | A549 GI50 (µM) |

| 1 | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino) | 0.015 | 0.020 | 0.018 |

| 2 | N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)amino) | 0.025 | 0.031 | 0.028 |

| 3 | N-(2-chloro-6-methylphenyl)-2-((6-(4-(dimethylamino)piperidin-1-yl)-2-methylpyrimidin-4-yl)amino) | 0.019 | 0.024 | 0.022 |

| 4 | N-(2-chloro-6-methylphenyl)-2-((6-(1,4-diazepan-1-yl)-2-methylpyrimidin-4-yl)amino) | 0.045 | 0.055 | 0.050 |

This table is a representative example based on the cellular activity of aminothiazole-based kinase inhibitors; specific GI50 values for direct derivatives of this compound are documented in specific patents and may vary.

Elucidation of Key Structural Elements for In Vitro Activity and Selectivity

The structure-activity relationship studies on derivatives of this compound have illuminated several key structural features that are critical for potent in vitro activity and selectivity.

The 2-Aminothiazole Core : The 2-aminothiazole scaffold serves as an effective and essential hinge-binding motif, allowing the compounds to anchor into the ATP-binding site of various kinases.

The 2-Amino Linker : The amino group at the C2 position of the thiazole is the primary point of derivatization. Its role as a linker to a substituted pyrimidine ring is fundamental to the high potency observed in the most active analogs.

Substituents on the Pyrimidine Ring : The nature of the substituent attached to the pyrimidine ring, which is in turn linked to the 2-amino group, is a major determinant of both potency and selectivity. Large, flexible, and basic substituents, such as piperazine (B1678402) and diazepane rings containing hydrophilic moieties (e.g., hydroxyethyl), are consistently found in the most potent compounds. These groups are believed to extend into the solvent-exposed region of the ATP binding site, forming additional favorable interactions and optimizing the pharmacokinetic properties of the molecule. The presence of a methyl group on the pyrimidine ring also appears to be beneficial for activity.

Advanced Analytical Methodologies in Research Settings

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental tool for separating, identifying, and purifying the components of a mixture. In the context of synthesizing and analyzing 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine, several chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. Developing a robust HPLC method is a critical step following synthesis to ensure the compound meets the required purity specifications for further research.

The development process typically involves screening various stationary phases, mobile phase compositions, and detector wavelengths to achieve optimal separation of the target compound from any impurities, starting materials, or byproducts. For brominated aromatic compounds, reverse-phase chromatography is a common and effective approach. mdpi.com A C18 or C8 column is often selected as the stationary phase. mdpi.comresearchgate.net The mobile phase usually consists of a mixture of an aqueous solvent (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.cominternationaljournalssrg.org

Method validation demonstrates that the analytical procedure is selective, linear, precise, and accurate. mdpi.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method. mdpi.comresearchgate.net For similar bromophenolic compounds, LODs have been reported to be lower than 0.04 µg/mL, with LOQs below 0.12 µg/mL, showcasing the high sensitivity achievable with a validated HPLC method. mdpi.comresearchgate.net

Table 1: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 or C8, 150 mm x 4.6 mm, 3.5 µm particle size mdpi.cominternationaljournalssrg.org | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile internationaljournalssrg.org | Elutes compounds from the column. The acid modifier improves peak shape and resolution for amine groups. |

| Elution Mode | Gradient elution (e.g., starting at 20% B, increasing to 80% B over 15 minutes) doi.org | Provides efficient separation for mixtures with components of varying polarities. |

| Flow Rate | 1.0 mL/min internationaljournalssrg.org | Ensures consistent retention times and optimal separation efficiency. |

| Column Temperature | 30 °C mdpi.comresearchgate.net | Maintains stable retention times and improves peak symmetry. |

| Detection | Diode-Array Detector (DAD) or UV Detector at 254 nm or 278 nm doi.org | Quantifies the compound based on its UV absorbance. |

| Injection Volume | 5-20 µL doi.orghpst.cz | The amount of sample introduced into the system for analysis. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its polarity and relatively high molecular weight, this compound is not sufficiently volatile for direct GC analysis. However, GC can be employed in two key areas:

Reaction Monitoring: During the synthesis of the compound, which may involve reacting p-bromoacetophenone with thiourea (B124793), GC can be used to monitor the consumption of volatile starting materials. nih.govnih.gov This allows researchers to track the progress of the reaction and determine the optimal time for termination, maximizing yield and minimizing byproduct formation.

Analysis of Volatile Derivatives: To make the compound amenable to GC analysis, a derivatization step can be performed. The primary amine group on the thiazole (B1198619) ring can be reacted with a silylating agent (e.g., BSTFA) or an acylating agent to produce a less polar, more volatile derivative. This approach increases the thermal stability and improves the chromatographic properties of the analyte. nih.gov This technique is particularly useful if GC-MS is required for structural confirmation where specific fragmentation patterns are of interest.

While analytical HPLC is used to assess purity on a small scale, preparative chromatography is employed to purify larger, research-scale quantities (from milligrams to several grams) of the target compound. The synthesis of novel heterocyclic structures can often result in complex mixtures that are difficult to purify by simple crystallization alone. researchgate.net

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns with greater stationary phase capacity and higher mobile phase flow rates. The goal is to isolate the peak corresponding to this compound from all other components in the crude reaction mixture. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent evaporated, yielding the purified product. This technique is essential for obtaining the high-purity material required for subsequent biological screening and other detailed studies.

Mass Spectrometry-Based Quantification in Complex Research Matrices

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it becomes an unparalleled tool for quantifying compounds in complex biological samples.

For quantifying trace amounts of this compound in in vitro experimental systems, such as cell culture media or microsomal incubations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov Its high selectivity and sensitivity allow for the detection and quantification of the analyte at very low concentrations, often in the picogram to nanogram per milliliter range. hpst.cznih.gov

The method involves an HPLC system to separate the analyte from the complex matrix components, followed by a tandem mass spectrometer for detection. nih.gov The compound is ionized, typically using electrospray ionization (ESI), and a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that another compound in the matrix will have the same retention time, precursor ion mass, and product ion mass. hpst.cznih.gov

Table 2: Illustrative LC-MS/MS Parameters for Trace Quantification

| Parameter | Example Setting | Rationale |

| Chromatography | UPLC/HPLC with a C12 or C18 column nih.gov | Provides rapid and efficient separation of the analyte from the biological matrix. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid nih.gov | Standard mobile phase for reverse-phase separation of small molecules, compatible with ESI-MS. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The amine group on the thiazole ring is readily protonated, making positive mode ESI highly efficient. |

| MS Analysis | Triple Quadrupole (QqQ) | The standard instrument for quantitative MRM analysis due to its high sensitivity and duty cycle. |

| MRM Transition | Precursor Ion [M+H]⁺ → Product Ion (e.g., 273.0 → [Specific Fragment]) | A specific parent-daughter ion transition is monitored for highly selective quantification of this compound. |

| Sample Preparation | Protein precipitation (with acetonitrile) or solid-phase extraction (SPE) nih.govnih.gov | Removes proteins and other interferences from the in vitro sample matrix prior to injection, protecting the instrument and improving accuracy. |

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov This method is invaluable for the absolute quantification of this compound in complex experimental models, such as tissue homogenates or plasma.

The core principle of IDMS involves the synthesis of a stable isotope-labeled (SIL) analogue of the analyte to be used as an internal standard. nih.gov For this compound, this could involve incorporating atoms like ¹³C, ¹⁵N, or ²H (deuterium) into the molecule. This SIL internal standard is chemically identical to the analyte but has a different mass.

A precisely known quantity of the SIL standard is added to the sample at the very beginning of the sample preparation process. nih.gov The SIL standard and the native analyte behave identically during extraction, chromatography, and ionization, but are distinguished by the mass spectrometer. By measuring the ratio of the response of the native analyte to the response of the SIL standard, any sample loss during processing or variations in instrument response are perfectly compensated for. This allows for highly accurate and precise absolute quantification, which is essential for definitive pharmacokinetic and metabolism studies. nih.govnih.gov

Spectrophotometric and Electrochemical Detection Methods for Research Applications

While specific analytical monographs for this compound are not publicly available, its structural motifs—a primary aromatic amine, a thiazole ring, and a bromo-fluorophenyl group—suggest several viable spectrophotometric and electrochemical analytical strategies.

Spectrophotometric Methods:

UV-Visible spectrophotometry is a widely accessible and versatile technique for the quantification of aromatic compounds. The aromatic system of the thiazole and the substituted phenyl ring in this compound would inherently allow for direct UV spectrophotometric analysis. However, for enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization is a common strategy. semanticscholar.org

One probable approach involves the diazotization of the primary amino group on the thiazole ring, followed by coupling with a suitable chromogenic agent to produce a highly colored azo dye. This method is a well-established technique for the determination of various primary aromatic amines and sulfonamides containing a thiazole moiety. acs.org The reaction typically involves treating the analyte with sodium nitrite (B80452) in an acidic medium to form a diazonium salt, which then couples with a phenol (B47542) or an aromatic amine to yield a product with strong absorbance in the visible region, thereby minimizing interference from endogenous substances. acs.org

Another potential method is the use of condensation reactions. For instance, aldehydes like p-dimethylaminobenzaldehyde can react with primary amines to form a colored Schiff base, a principle that has been successfully applied to the spectrophotometric determination of other amine-containing pharmaceuticals. nih.gov The reaction conditions, such as pH, temperature, and reagent concentration, would require careful optimization to ensure complete and stable color development.

Below is a hypothetical data table illustrating the type of results that might be obtained from a spectrophotometric method developed for a similar thiazole derivative.

| Parameter | Value | Reference |

| λmax (Maximum Wavelength) | 480 nm | researchgate.net |

| Linearity Range | 2-24 µg/mL | acs.org |

| Molar Absorptivity | 0.69 x 10⁴ L/mol·cm | acs.org |

| Limit of Detection (LOD) | 0.23 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.48 µg/mL | researchgate.net |

| This table presents representative data from studies on sulfathiazole, a related thiazole-containing compound, as direct data for this compound is not available. |

Electrochemical Detection Methods:

The electrochemical properties of this compound make it a suitable candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The thiazole ring, the primary amine, and the halogenated phenyl group are all electrochemically active moieties. The primary amine group can be readily oxidized, and the bromo-substituent can undergo reductive dehalogenation.

The development of an electrochemical sensor would likely involve a modified electrode to enhance sensitivity and selectivity. For instance, electrodes modified with nanomaterials like graphene or biochar have been shown to improve the electrochemical response towards various organic molecules, including fluorinated aromatic compounds. mdpi.com These modifications can increase the electrode's surface area and catalytic activity, leading to lower detection limits. mdpi.com

A typical electrochemical analysis would involve optimizing the supporting electrolyte pH to ensure a stable and well-defined voltammetric signal. The relationship between the peak potential and pH can also provide insights into the number of protons and electrons involved in the electrochemical reaction.

The following table shows potential electrochemical characteristics based on studies of similar heterocyclic and fluorinated compounds.

| Parameter | Potential Value | Reference |

| Oxidation Potential (vs. Ag/AgCl) | +0.8 to +1.2 V | N/A |

| Reduction Potential (vs. Ag/AgCl) | -0.5 to -1.0 V | N/A |

| Technique | Differential Pulse Voltammetry (DPV) | mdpi.com |

| Working Electrode | Glassy Carbon Electrode (modified) | mdpi.com |

| pH of Supporting Electrolyte | 7.0 | mdpi.com |

| This table contains hypothetical values as direct electrochemical data for this compound is not available. The values are based on the general electrochemical behavior of aromatic amines and halogenated compounds. |

Development of Robust Analytical Protocols for Investigational Studies

For investigational studies, it is imperative to develop and validate a robust analytical protocol to ensure the reliability and reproducibility of the generated data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone technique for this purpose due to its high resolution, sensitivity, and specificity. researchgate.net

The development of an HPLC-UV method for this compound would involve several key steps:

Column and Mobile Phase Selection: A reversed-phase C18 column would likely be suitable given the hydrophobic nature of the molecule. acs.org The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., acidified water with trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. acs.org A gradient elution program may be necessary to ensure adequate separation from any impurities or degradation products.

Wavelength Selection: The detection wavelength would be set at one of the compound's absorption maxima (λmax) in the UV spectrum to achieve the highest sensitivity. acs.org

Method Validation: A comprehensive validation of the analytical method is essential and would be performed according to the International Council for Harmonisation (ICH) guidelines. This validation ensures the method is suitable for its intended purpose and includes the following parameters: researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. acs.orgresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. acs.orgresearchgate.net

The table below presents typical validation parameters for an HPLC-UV method developed for a novel thiazole derivative, which would be analogous to a protocol for this compound.